molecular formula C18H24N2O3S B5335399 7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B5335399
M. Wt: 348.5 g/mol
InChI Key: CRCNAYMBVREXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is also known as DMTBD and belongs to the class of spirocyclic compounds.

Mechanism of Action

The exact mechanism of action of DMTBD is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacteria and cancer cells. DMTBD may also work by disrupting the cell membrane of bacteria and cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMTBD has been shown to have both biochemical and physiological effects. Biochemically, DMTBD has been found to inhibit the growth and proliferation of bacteria and cancer cells. Physiologically, DMTBD has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DMTBD in lab experiments is its potential as a drug candidate for the treatment of bacterial infections and cancer. Additionally, DMTBD is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMTBD in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of DMTBD as a potential drug candidate.

Future Directions

There are several future directions for research on DMTBD. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research could focus on the development of DMTBD derivatives with improved pharmacological properties. Additionally, further research is needed to determine the safety and efficacy of DMTBD as a potential drug candidate for the treatment of bacterial infections and cancer.

Synthesis Methods

The synthesis of 7-{[(3,5-dimethylbenzyl)thio]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves the reaction of 3,5-dimethylbenzyl chloride with thioacetic acid followed by the reaction with 1,2-diaminocyclohexane. The final product is obtained by the reaction of the intermediate with sodium methoxide in methanol.

Scientific Research Applications

DMTBD has been studied extensively for its potential applications in pharmaceutical research. It has been shown to have antimicrobial properties, and it could be used as a potential drug candidate for the treatment of bacterial infections. Additionally, DMTBD has been found to have anticancer properties, and it could be used as a potential drug candidate for the treatment of cancer.

Properties

IUPAC Name

9-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-13-6-14(2)8-15(7-13)9-24-10-16(21)20-5-3-4-18(12-20)11-19-17(22)23-18/h6-8H,3-5,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCNAYMBVREXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CCCC3(C2)CNC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.